molecular formula C23H20ClN3O3S B2993280 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1260630-33-8

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No. B2993280
CAS RN: 1260630-33-8
M. Wt: 453.94
InChI Key: TZOKYUSWNRYEPH-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Evaluation and Synthesis of Derivatives

Research has shown the synthesis and antitumor evaluation of pyrazolo[3,4-d]pyrimidine derivatives. Among these, specific compounds demonstrated mild to moderate antitumor activity against human breast adenocarcinoma cell lines. Notably, one derivative was highlighted for its significant activity, providing insights into potential therapeutic applications (El-Morsy, El-Sayed, & Abulkhair, 2017).

Dielectric Studies

Another study focused on the dielectric properties of hydrogen-bonded complexes formed by formamide and acetamide with various phenols, shedding light on the molecular interactions and electron acceptor capabilities of these compounds (Malathi, Sabesan, & Krishnan, 2004).

Antimicrobial Activity

Novel heterocyclic compounds containing the sulphamido moiety have been synthesized and evaluated for their antibacterial and antifungal activities, offering a foundation for developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Chiral Separation and Configuration Assignment

Studies on enantiomeric 4-acylamino-6-alkyloxy-2 alkylthiopyrimidines, potential A3 adenosine receptor antagonists, achieved chiral separation and absolute configuration assignment using chiroptical spectroscopy, illustrating the compound's relevance in receptor-targeted therapies (Rossi et al., 2016).

Radiosynthesis for PET Imaging

The compound DPA-714, belonging to the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series and acting as selective ligands for the translocator protein (18 kDa), has been synthesized and labeled with fluorine-18 for in vivo imaging using positron emission tomography, indicating its potential in biomedical imaging applications (Dollé et al., 2008).

GPR119 Agonists for Diabetes Treatment

Fused-pyrimidine derivatives have been identified as potent GPR119 agonists through structural optimization. These compounds, including 2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide, have shown exceptional agonistic activity and improved glucose tolerance in mice, underscoring their potential in treating type 2 diabetes mellitus (Negoro et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine with N-(3-(propan-2-yl)phenyl)acetamide.", "Starting Materials": [ "3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine", "N-(3-(propan-2-yl)phenyl)acetamide", "Triethylamine", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "To a solution of 3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-ylamine in dimethylformamide, triethylamine is added dropwise with stirring.", "To this mixture, N-(3-(propan-2-yl)phenyl)acetamide is added and the reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then poured into water and the resulting solid is filtered and washed with water.", "The solid is then dissolved in hydrochloric acid and the resulting solution is basified with sodium hydroxide.", "The resulting precipitate is filtered and washed with water to obtain the desired product.", "The product is purified by recrystallization from ethyl acetate." ] }

CAS RN

1260630-33-8

Product Name

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.94

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H20ClN3O3S/c1-14(2)15-5-3-7-17(11-15)25-20(28)13-26-19-9-10-31-21(19)22(29)27(23(26)30)18-8-4-6-16(24)12-18/h3-12,14H,13H2,1-2H3,(H,25,28)

InChI Key

TZOKYUSWNRYEPH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3

solubility

not available

Origin of Product

United States

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